molecular formula C18H16N4O4S2 B11553828 N-benzyl-4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzenesulfonamide

N-benzyl-4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzenesulfonamide

Cat. No.: B11553828
M. Wt: 416.5 g/mol
InChI Key: SGDJHSBYHULDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BENZYL-4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzyl group, a sulfonamide group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Diazinane Ring: The diazinane ring can be synthesized through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the diazinane derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can target the carbonyl groups in the diazinane ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl or sulfonamide groups.

Scientific Research Applications

N-BENZYL-4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for designing drugs targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biochemical pathways involving sulfonamide or diazinane derivatives.

Mechanism of Action

The mechanism of action of N-BENZYL-4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the diazinane ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZENE-1-SULFONAMIDE
  • N-BENZYL-4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of N-BENZYL-4-{[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity for certain biological targets.

Properties

Molecular Formula

C18H16N4O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-benzyl-4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C18H16N4O4S2/c23-16-15(17(24)22-18(27)21-16)11-19-13-6-8-14(9-7-13)28(25,26)20-10-12-4-2-1-3-5-12/h1-9,11,20H,10H2,(H3,21,22,23,24,27)

InChI Key

SGDJHSBYHULDRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC(=S)NC3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.